molecular formula C9H8N4OS B2933491 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide CAS No. 874784-24-4

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide

Cat. No. B2933491
M. Wt: 220.25
InChI Key: REDRYCHGNGHZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” is a compound that has been studied for its potential applications in various fields. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a thiazole derivative. For instance, a study describes the synthesis of a related compound through the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid . Another study describes the synthesis of a series of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties .


Molecular Structure Analysis

The molecular structure of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .

Scientific Research Applications

Antibacterial and DNA Binding Properties

One notable application of 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives is in the field of antibacterial research. A study by Kamat, Santosh, and Nayak (2019) found that these compounds, specifically a derivative named 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, showed promising antibacterial activity against various bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds demonstrated an affinity towards DNA double helix, suggesting potential applications in gene therapy or as a tool in molecular biology (Kamat, Santosh, & Nayak, 2019).

Corrosion Inhibition

The use of 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives in corrosion inhibition has been extensively studied. For instance, Salman et al. (2019) synthesized a derivative called 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide, which showed high efficiency in inhibiting mild steel corrosion in hydrochloric acid environments. This compound's effectiveness was attributed to its ability to adsorb physically onto the steel surface, offering a protective barrier against corrosion (Salman et al., 2019).

Antifungal Activities

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives have also been investigated for their antifungal properties. Göktaş et al. (2014) synthesized a range of compounds including N'-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)imidazo[1,2-a]pyridine-2-carbohydrazides. These compounds were tested against various fungal strains, such as Microsporum gypseum and Candida albicans, showing moderate antifungal activity. Some derivatives exhibited high activity against specific strains, indicating their potential use in antifungal treatments (Göktaş et al., 2014).

Anticancer Potential

The synthesis of novel compounds from 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide has also led to the development of potential anticancer agents. A study by Ivasechko et al. (2022) reported the creation of pyridine-thiazole hybrid molecules. These compounds showed high antiproliferative activity against various cancer cell lines, including those derived from colon, breast, lung cancers, and leukemia. Notably, some compounds displayed selectivity towards cancer cells, suggesting their potential as targeted anticancer therapies (Ivasechko et al., 2022).

Future Directions

The future directions for the study of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” could involve further exploration of its potential applications in various fields, such as medicine and materials science. For instance, a study suggests that a new class of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties could be developed as effective antimicrobial and anti-inflammatory agents .

properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRYCHGNGHZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide

Citations

For This Compound
2
Citations
V Kamat, R Santosh, SP Nayak - Molbank, 2019 - mdpi.com
5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide (1) on treatment with 4-fluorobenzaldehyde in presence of catalytic amount of acetic acid, accessed the target compound (2) with …
Number of citations: 3 www.mdpi.com
R Santosh, A Prabhu, MK Selvam, PM Krishna… - Heliyon, 2019 - cell.com
A series of oxadiazole (7a-l) and hydroxypyrazoline derivatives (8a-l) incorporating thiazole were synthesized and characterized by spectral analysis ( 1 H-NMR, 13 C-NMR, Mass, and …
Number of citations: 23 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.